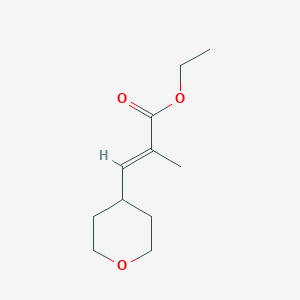

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is a chemical compound with the CAS Number: 1461726-97-5 . It has a molecular weight of 198.26 . The IUPAC name for this compound is ethyl (E)-2-methyl-3-(tetrahydro-2H-pyran-4-yl)acrylate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 198.26 . The molecular formula of this compound is C11H18O3 .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Research on compounds structurally related to Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has shown notable molecular interactions. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its derivatives demonstrate unique N⋯π and O⋯π interactions, forming distinct molecular structures like zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011).

Dielectric and Thermodynamic Studies

Investigations into the dielectric and thermodynamic properties of related compounds have been conducted. A study on mixtures of alcohol with alkyl benzoates, including ethyl benzoate, revealed insights into their molecular interactions and the correlation between dielectric and thermodynamic parameters (Mohan, Sastry, & Murthy, 2011).

Polymer Science and Material Chemistry

In the field of polymer science, compounds like Ethyl 3-oxo-4-pentenoate show interesting behaviors. Studies have demonstrated their role in copolymerization processes, exhibiting solvent effects on tautomeric equilibria and polymerization (Masuda, Tanaka, & Ota, 1986).

Biodegradation and Environmental Applications

Research on ethyl tert-butyl ether, a compound with structural similarities, has shown that certain propane-oxidizing bacteria can degrade gasoline oxygenates like ethyl tert-butyl ether (Steffan et al., 1997). This indicates potential environmental applications for related compounds in pollution mitigation.

Synthetic Chemistry and Novel Compounds

Studies have also been conducted on the synthesis of new chemical entities using related compounds. For example, the synthesis of highly functionalized 2H-pyran derivatives using Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates demonstrates the versatility of these compounds in creating novel chemical structures (Yavari & Bayat, 2003).

Safety and Hazards

The safety information for Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate indicates that it has the following hazard statements: H312, H315, H317, H319 . The precautionary statements include P261, P264, P272, P280, P302+P352, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.

Eigenschaften

IUPAC Name |

ethyl (E)-2-methyl-3-(oxan-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYDOISWJBDTGM-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCOCC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCOCC1)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2828001.png)

![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)